

1-Ethyl-1-methylcyclohexane physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-1-methylcyclohexane**

Cat. No.: **B8809629**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-Ethyl-1-methylcyclohexane**

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical compounds is fundamental. This technical guide provides a detailed overview of the core physical characteristics of **1-Ethyl-1-methylcyclohexane**, a substituted cycloalkane. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for the determination of these properties.

Core Physical Properties

The physical properties of **1-Ethyl-1-methylcyclohexane** are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, process design, and formulation development.

Physical Property	Value	Units
Molecular Formula	C ₉ H ₁₈	-
Molecular Weight	126.24	g/mol [1] [2]
Boiling Point	152.05 - 152.2	°C [3] [4] [5] [6]
Melting Point	-77.27 (estimate)	°C [3] [5] [6]
Density	0.777 - 0.8025	g/cm ³ [3] [4] [5] [6]
Refractive Index	1.4397	- [5] [6]
Flash Point	29.2	°C [3] [4]

Experimental Protocols

The accurate determination of physical properties is paramount for the reliable application of chemical data. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid compounds like **1-Ethyl-1-methylcyclohexane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Capillary Method (Thiele Tube)

A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube.[\[7\]](#)[\[8\]](#)

- Sample Preparation: A small amount (approximately 0.5 mL) of **1-Ethyl-1-methylcyclohexane** is placed in a small test tube or a Durham tube.[\[7\]](#)
- Capillary Insertion: A melting-point capillary tube is sealed at one end and placed, open-end down, into the liquid sample.[\[7\]](#)
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-

boiling point liquid (e.g., mineral oil).[\[7\]](#)

- Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a slow stream of bubbles.
- Observation: The temperature is carefully monitored. The boiling point is the temperature at which the stream of bubbles becomes a rapid and continuous flow.
- Confirmation: To confirm the boiling point, the heating is stopped. The liquid will begin to cool, and the boiling point is the temperature at which the liquid is drawn back into the capillary tube.[\[8\]](#)

Determination of Density

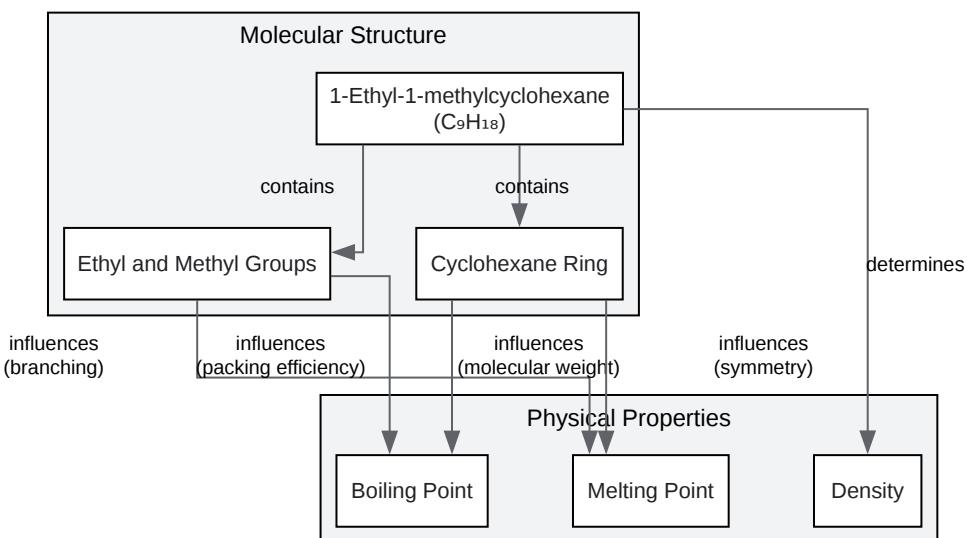
Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or by direct mass and volume measurements.

Methodology: Mass and Volume Measurement

- Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.
- Volume Measurement: A known volume of **1-Ethyl-1-methylcyclohexane** is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[\[9\]](#)
- Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty cylinder.[\[9\]](#)
- Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[\[10\]](#)[\[11\]](#) To improve accuracy, the measurements should be repeated multiple times, and the average value should be reported.[\[9\]](#)[\[11\]](#) The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a fundamental property used for substance identification and purity assessment.


Methodology: Abbe Refractometer

- Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of **1-Ethyl-1-methylcyclohexane** are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Molecular Structure-Property Relationship

The physical properties of **1-Ethyl-1-methylcyclohexane** are directly influenced by its molecular structure. The presence of a nine-carbon cycloalkane backbone with ethyl and methyl substituents leads to specific intermolecular forces that dictate its boiling point, melting point, and density.

Relationship between Molecular Structure and Physical Properties of 1-Ethyl-1-methylcyclohexane

[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating the influence of molecular structure on key physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-1-ethylcyclohexane | C₉H₁₈ | CID 35411 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4926-90-3 CAS MSDS (1-ETHYL-1-METHYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-ETHYL-1-METHYLCYCLOHEXANE CAS#: 4926-90-3 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [1-Ethyl-1-methylcyclohexane physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8809629#1-ethyl-1-methylcyclohexane-physical-properties\]](https://www.benchchem.com/product/b8809629#1-ethyl-1-methylcyclohexane-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com